N-Methyl-4-bromobenzylamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-4-bromobenzylamine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-bromobenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: Reduction can lead to the formation of N-methyl-4-aminobenzylamine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: N-oxide derivatives.
Reduction: N-methyl-4-aminobenzylamine.
Scientific Research Applications
N-Methyl-4-bromobenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-4-bromobenzylamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methylbenzylamine: Similar structure but without the hydrochloride group.
N-Methyl-4-chlorobenzylamine: Chlorine atom instead of bromine.
N-Methyl-4-fluorobenzylamine: Fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom and the methyl group on the benzylamine backbone makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(4-bromophenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIXCMNMTULAMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-73-7 |
Source
|
Record name | Benzenemethanamine, 4-bromo-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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